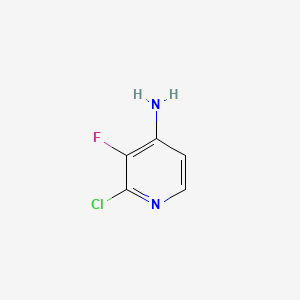

2-Chloro-3-fluoropyridin-4-amine

Description

BenchChem offers high-quality 2-Chloro-3-fluoropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGYOFOYGPXOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733842 | |

| Record name | 2-Chloro-3-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-03-8 | |

| Record name | 2-Chloro-3-fluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227577-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLORO-3-FLUOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Chloro-3-fluoropyridin-4-amine

An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-3-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the , a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document offers comprehensive experimental protocols, data analysis, and visualizations to support researchers in their work with this compound.

Synthesis of 2-Chloro-3-fluoropyridin-4-amine

The primary route for the synthesis of 2-Chloro-3-fluoropyridin-4-amine involves the deprotection of a tert-butyl carbamate precursor.[2][3] This method is efficient, with a high yield and purity of the final product.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent.

Experimental Protocol

Materials:

-

tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (precursor)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

NH₂ silica cartridge for chromatography

-

A solution of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.9 g, 7.7 mmol) in dichloromethane (10 mL) is prepared in a suitable reaction vessel.

-

Trifluoroacetic acid (5 mL) is added to the solution.

-

The reaction mixture is stirred at ambient temperature (20°C) for 5 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue is dissolved in a minimal amount of dichloromethane.

-

The crude product is purified by column chromatography using an NH₂ silica cartridge. The elution is performed with a gradient of 0-10% methanol in dichloromethane.

-

Fractions containing the desired product are collected and combined.

-

The solvent is removed under reduced pressure to yield 2-Chloro-3-fluoropyridin-4-amine as a beige solid.

Results:

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Chloro-3-fluoropyridin-4-amine.

Characterization of 2-Chloro-3-fluoropyridin-4-amine

The structural and physicochemical properties of the synthesized 2-Chloro-3-fluoropyridin-4-amine are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol [1] |

| CAS Number | 1227577-03-8[1] |

| Appearance | White to Brown powder/crystal, Beige solid[2][4] |

| Melting Point | 133.0 to 137.0 °C[4] |

| Boiling Point (Predicted) | 271.9 ± 35.0 °C at 760 mmHg[5] |

| Purity | >98% (GC and NMR)[1][4] |

Spectroscopic Data

The ¹H NMR spectrum confirms the proton environments in the molecule.

Experimental Protocol:

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.82 | doublet (d) | 5.4 | 1H | H-6 (Pyridine) |

| 6.60 | triplet (t) | 5.8 | 1H | H-5 (Pyridine) |

| 4.38 | broad singlet (br s) | - | 2H | -NH₂ |

Data sourced from ChemicalBook.[2][3]

Expected Experimental Protocol:

A ¹³C NMR spectrum would be recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Predicted Data:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-3 (C-F) |

| ~145-150 | C-6 (CH) |

| ~140-145 | C-2 (C-Cl) |

| ~135-140 | C-4 (C-NH₂) |

| ~110-115 | C-5 (CH) |

Expected Experimental Protocol:

Mass spectral analysis would be performed using an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile.

Predicted Fragmentation:

| m/z (Predicted) | Assignment |

| 146/148 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl) |

| 111 | [M-Cl]⁺ |

| 120 | [M-C₂H₂]⁺ (from pyridine ring fragmentation) |

Experimental Protocol:

The IR spectrum can be obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory for the solid sample.

Predicted Data:

| Wavenumber (cm⁻¹) (Predicted) | Assignment |

| 3400-3500 | N-H stretching (asymmetric and symmetric) of primary amine |

| 3000-3100 | Aromatic C-H stretching |

| 1600-1650 | N-H bending (scissoring) |

| 1550-1600 | C=C and C=N stretching of the pyridine ring |

| 1200-1300 | C-N stretching |

| 1000-1100 | C-F stretching |

| 700-800 | C-Cl stretching |

Structural and Spectroscopic Correlation Diagram

Caption: Correlation of structural features with expected spectroscopic signals.

References

Spectroscopic Profile of 2-Chloro-3-fluoropyridin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-3-fluoropyridin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed analytical information for this molecule. This document presents available experimental data, supplemented with predicted spectroscopic values where experimental data is not publicly accessible. Furthermore, it outlines the standard experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloro-3-fluoropyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data

The experimental ¹H NMR data for 2-Chloro-3-fluoropyridin-4-amine is presented below.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.82 | d | 5.4 | 1H | H-6 |

| 6.60 | t | 5.8 | 1H | H-5 |

| 4.38 | br s | - | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 155.4 | C-3 (C-F) |

| 149.8 | C-4 (C-NH₂) |

| 141.2 | C-6 |

| 135.9 | C-2 (C-Cl) |

| 110.1 | C-5 |

Prediction generated using advanced computational models.

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3370 | Medium | N-H stretch (asymmetric and symmetric) |

| 1625 | Strong | N-H bend (scissoring) |

| 1580 | Strong | C=C stretch (aromatic ring) |

| 1470 | Strong | C=C stretch (aromatic ring) |

| 1280 | Strong | C-N stretch |

| 1150 | Strong | C-F stretch |

| 830 | Strong | C-H bend (out-of-plane) |

| 750 | Strong | C-Cl stretch |

Prediction generated using advanced computational models.

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 146.0 | 100 | [M]⁺ (³⁵Cl) |

| 148.0 | 32 | [M]⁺ (³⁷Cl) |

| 111.0 | 45 | [M-Cl]⁺ |

| 84.0 | 30 | [M-Cl-HCN]⁺ |

Prediction based on standard fragmentation patterns for similar compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 2-Chloro-3-fluoropyridin-4-amine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filter the solution through a small plug of cotton or glass wool in the pipette if any particulate matter is present.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of the 2-Chloro-3-fluoropyridin-4-amine sample into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Quickly and thoroughly grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture into a pellet-forming die.

-

Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the 2-Chloro-3-fluoropyridin-4-amine sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

If any solid particles are present, filter the solution before analysis.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI, the sample is vaporized and then bombarded with a high-energy electron beam.

-

For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desolvated.

-

The generated ions are then accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Discovery and History of Substituted Pyridines in Medicinal Chemistry: An In-depth Technical Guide

Abstract

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have established it as a "privileged scaffold" in an extensive array of pharmaceuticals.[1][2][3] Pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[4][5][6] The strategic placement of substituents on the pyridine ring enables the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile, making it a critical component in drug design.[1] This technical guide provides a comprehensive exploration of the history, core synthetic methodologies, and pivotal therapeutic applications of substituted pyridines, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyridine Scaffold

Pyridine (C₅H₅N) is structurally analogous to benzene, with one CH group replaced by a nitrogen atom.[7][8] This substitution creates a profound impact on the molecule's properties. The nitrogen atom's electronegativity makes the pyridine ring electron-deficient and imparts a weak basic character, allowing for improved water solubility and the ability to form hydrogen bonds with biological targets—a crucial feature for enhancing the pharmacokinetic properties of drugs.[2][9] The pyridine nucleus is a component in over 7,000 existing drug molecules of medicinal importance.[10] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive effects.[4][5][11]

Historical Milestones in Pyridine Chemistry

The journey of pyridine from a coal tar byproduct to a central scaffold in blockbuster drugs is marked by several key discoveries. The term 'pyridine' is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases).[2][8][10]

-

1846: Scottish chemist Thomas Anderson first isolated pyridine from bone oil and later from coal tar.[2][10] He also isolated picoline, a methyl-substituted pyridine.[8]

-

1869-1871: The correct aromatic structure of pyridine was independently proposed by Wilhelm Körner and James Dewar.[2][10]

-

1876: William Ramsay achieved the first synthesis of a heteroaromatic compound by reacting acetylene and hydrogen cyanide in a red-hot iron tube to produce pyridine.[2][7][8][10]

-

1881: Arthur Hantzsch reported his eponymous multicomponent reaction for the synthesis of dihydropyridines, which could then be oxidized to form substituted pyridines.[1][2][7] This method remains a foundational and versatile tool in heterocyclic chemistry.

Synthetic Methodologies for Substituted Pyridines

The construction of the pyridine ring is a fundamental task in organic synthesis, with numerous methods developed over the past century.

Classical Syntheses

Several named reactions have become the bedrock of pyridine synthesis.

-

Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1]

-

Guareschi-Thorpe Synthesis: This method involves the condensation of a keto-ester with cyanoacetamide to form a substituted pyridine.[12]

-

Krohnke Pyridine Synthesis: This reaction produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[12]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a representative example of the classical Hantzsch reaction.

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium hydroxide (1.2 equivalents) in ethanol as the solvent.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the dihydropyridine product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol.

-

Oxidation (Optional): To form the aromatic pyridine, dissolve the dihydropyridine product in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN). Heat the mixture until the reaction is complete, then isolate the pyridine product.

Modern Synthetic Approaches

Modern methods often employ transition metal catalysts to achieve higher efficiency and regioselectivity.[13] Palladium- and rhodium-catalyzed reactions are particularly prominent for forming pyridine rings from various precursors.[13] One-pot, multi-component reactions, often performed in environmentally friendly media like ionic liquids, have also become popular for their operational simplicity and high yields.[13]

| Synthetic Method | Reactants | Product Type | Typical Yield (%) | Reference |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | 1,4-Dihydropyridines | 60-90 | [7] |

| One-Pot 3-Component | Benzaldehyde, Benzoylacetonitrile, 5-Aminopyrazole | Fused Pyridine | 92 | [13] |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | 2,3,6-Trisubstituted Pyridine | 70-85 | [13] |

| Rhodium-Catalyzed | α,β-Unsaturated Oxime, Alkene | Substituted Pyridine | 65-95 | [13] |

Substituted Pyridines in Drug Development: Key Therapeutic Areas

The versatility of the pyridine scaffold is evident in its widespread application across numerous therapeutic classes.

Proton Pump Inhibitors (PPIs)

The development of PPIs for treating acid-related disorders is a landmark achievement in medicinal chemistry. All currently approved PPIs are benzimidazole derivatives, featuring a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl group.[14][15]

History and Development: In the late 1970s, the gastric hydrogen-potassium ATPase (H+/K+ ATPase) was identified as the final step in acid secretion.[16] An antiviral compound, pyridylthioacetamide, led to the discovery of timoprazole, a pyridylmethylsulfinyl benzimidazole with potent anti-secretory activity.[16][17] Optimization of this structure, focusing on increasing the pKa of the pyridine ring to facilitate its accumulation in the acidic environment of parietal cells, led to the development of omeprazole, the first clinically successful PPI, launched in 1988.[16][17] This was followed by other PPIs like lansoprazole, pantoprazole, and rabeprazole.[14][16]

Mechanism of Action: PPIs are prodrugs that concentrate in the acidic secretory canaliculi of gastric parietal cells.[14] In this acidic environment, the drug is activated, converting to a reactive sulfenamide.[14][16] This active form then binds covalently to cysteine residues on the luminal surface of the H+/K+ ATPase enzyme, irreversibly inhibiting its function and thus blocking gastric acid secretion.[14][16]

| Drug | Pyridine Substituents | Benzimidazole Substituents | Year Launched |

| Omeprazole | 4-OCH₃, 3,5-(CH₃)₂ | 5-OCH₃ | 1988 |

| Lansoprazole | 4-OCH₂CF₃ | None | 1991 |

| Pantoprazole | 3,4-(OCH₃)₂ | 5-OCHF₂ | 1994 |

| Rabeprazole | 4-(OCH₂CH₂CH₂)OCH₃ | None | 1999 |

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a hallmark of cancer.[2] The pyridine ring is a key scaffold in many small-molecule kinase inhibitors, often positioned to interact with the ATP-binding pocket of the target kinase.[1] Of the 54 pyridine-containing drugs approved by the FDA between 2014 and 2023, 18 (33%) were for cancer treatment, the majority of which target kinases.[2]

Mechanism of Action: Pyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive tumor growth and survival.[2]

| Drug | Target Kinase(s) | Indication | IC₅₀ (nM) |

| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia | 250-1000 |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer | 2-37 |

| Abemaciclib | CDK4/6 | Breast Cancer | 2 (CDK4), 10 (CDK6) |

| Sonidegib | SMO (Hedgehog Pathway) | Basal Cell Carcinoma | 1.3-2.5 |

Structure-Activity Relationships (SAR) of Substituted Pyridines

SAR studies are crucial for optimizing lead compounds. For pyridine derivatives, the nature and position of substituents dramatically influence biological activity. A study on the antiproliferative activity of various pyridine derivatives against cancer cell lines found that the presence of -OMe, -OH, -C=O, and -NH₂ groups enhanced activity, while halogen atoms or bulky groups tended to decrease it.[4][5]

| Substituent Group (R) | Position on Pyridine | Effect on Antiproliferative Activity (MCF-7 Cells) | Example IC₅₀ (µM) |

| -OCH₃ (Methoxy) | C2, C4 | Increases Activity | 0.87 |

| -OH (Hydroxyl) | C3, C4 | Increases Activity | 1.25 |

| -NH₂ (Amino) | C2 | Increases Activity | 3.45 |

| -Cl (Chloro) | C4 | Decreases Activity | > 50 |

| -Br (Bromo) | C3 | Decreases Activity | 45.1 |

| Bulky Aromatic Ring | C4 | Decreases Activity | > 50 |

Conclusion and Future Perspectives

From its initial discovery in coal tar to its current status as a privileged scaffold in medicinal chemistry, the substituted pyridine has proven to be an exceptionally versatile and valuable structural motif. Its unique physicochemical properties have been successfully leveraged to develop market-leading drugs across a wide range of diseases, from gastric ulcers to cancer. The historical development of classical synthetic routes, coupled with modern catalytic methods, ensures that novel pyridine derivatives can be accessed with increasing efficiency. As drug discovery continues to evolve, the strategic use of the pyridine scaffold in designing targeted therapies, modulating complex signaling pathways, and optimizing pharmacokinetic profiles will undoubtedly continue to yield new and impactful medicines. The enduring legacy and future potential of substituted pyridines in shaping human health are firmly secured.

References

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. investigadores.unison.mx [investigadores.unison.mx]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 17. proton pump inhibitors discovery and development | PPTX [slideshare.net]

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoropyridin-4-amine is a halogenated pyridine derivative that serves as a versatile and crucial building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a pyridine ring substituted with chlorine, fluorine, and an amine group, provides multiple reactive sites for chemical modification.[1] This unique arrangement of functional groups makes it an important intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors and anticoagulants.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its role in the development of therapeutic agents.

Physicochemical Properties

The distinct physicochemical properties of 2-Chloro-3-fluoropyridin-4-amine are fundamental to its utility in organic synthesis. The presence of the electronegative fluorine atom influences the electronic nature of the pyridine ring, while the amine group is key for forming hydrogen bonds with biological targets.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1227577-03-8 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Appearance | White to Brown powder or crystal; Beige solid | [2][3] |

| Melting Point | 133.0 to 137.0 °C (135 °C reference) | |

| Boiling Point | 271.9 ± 35.0 °C (at 760 mmHg, Predicted) | |

| pKa | 2.81 ± 0.42 (Predicted) | |

| Purity | >98.0% | [1] |

| InChI Key | VUGYOFOYGPXOFL-UHFFFAOYSA-N | |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, protect from light. Air and heat sensitive. |

Experimental Protocols: Synthesis

2-Chloro-3-fluoropyridin-4-amine can be synthesized through various routes. The following are detailed protocols for two common laboratory-scale methods.

Method 1: Deprotection of a Carbamate Precursor

This method involves the removal of a tert-butyl carbamate protecting group from a precursor molecule to yield the final amine. This is a high-yield reaction favored for its clean conversion.[2][3]

Reaction Scheme:

-

Precursor: tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate[1]

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)[1][2][3]

-

Product: 2-Chloro-3-fluoropyridin-4-amine

Detailed Protocol:

-

A solution of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.9 g, 7.7 mmol) is prepared in dichloromethane (10 mL).[1][2][3]

-

Trifluoroacetic acid (5 mL) is added to the solution.[1][2][3]

-

The reaction mixture is stirred at ambient temperature (approx. 20°C) for 5 hours.[1][2][3]

-

Following the reaction, the solution is concentrated under reduced pressure to remove the solvent and excess acid.[1][2][3]

-

The resulting residue is dissolved in DCM and purified by column chromatography using an NH₂ cartridge, with a mobile phase gradient of 0-10% methanol in DCM.[1][2][3]

-

This procedure affords the title compound as a beige solid with a typical yield of around 94%.[2][3]

Method 2: Diazotization and Fluorination

An alternative synthesis route begins with 2-Chloro-3-aminopyridine, which undergoes diazotization followed by fluorination to produce an intermediate, 2-chloro-3-fluoropyridine. This intermediate is then aminated at the 4-position to yield the final product.[1]

Reaction Scheme (First Stage):

-

Starting Material: 2-Chloro-3-aminopyridine[1]

-

Reagents: tert-Butyl nitrite, Copper (II) fluoride (CuF₂)[1]

-

Product: 2-Chloro-3-fluoropyridine

Detailed Protocol (First Stage):

-

2-Chloro-3-aminopyridine is reacted with tert-butyl nitrite and CuF₂ in acetonitrile under a nitrogen atmosphere.[1]

-

The mixture is heated to 50–55°C and maintained for 2–3 hours.[1]

-

The crude product, 2-chloro-3-fluoropyridine, is purified by distillation.[1]

-

Note: This intermediate subsequently requires an amination step at the 4-position to yield the final product, 2-Chloro-3-fluoropyridin-4-amine. The specifics of this second stage are proprietary or require further literature investigation.

Role in Drug Development and Signaling Pathways

2-Chloro-3-fluoropyridin-4-amine is not typically a final active pharmaceutical ingredient (API) but rather a critical intermediate for creating more complex molecules that target specific biological pathways. Its primary role is in the synthesis of inhibitors for enzymes crucial in disease progression.[1]

Key therapeutic targets include:

-

Transforming Growth Factor-beta (TGF-β) Inhibitors: The TGF-β signaling pathway is essential for regulating cell growth and differentiation.[1] Its overactivation is implicated in fibrosis and certain cancers.[4] Molecules synthesized from this pyridine derivative can block this pathway.[1]

-

Thrombin Inhibitors: Thrombin is a key serine protease in the blood coagulation cascade.[5] Inhibitors of thrombin are potent anticoagulants used to prevent and treat thrombotic diseases.[5][6] The structure of 2-chloro-3-fluoropyridin-4-amine serves as a scaffold for building these specific inhibitors.

The logical workflow from this chemical intermediate to a functional therapeutic agent is illustrated below.

Synthetic utility of 2-Chloro-3-fluoropyridin-4-amine in drug development.

Safety Information

As with any laboratory chemical, proper handling of 2-Chloro-3-fluoropyridin-4-amine is essential. It is classified as harmful and an irritant.

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P317, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

| Storage | Not specified | P403+P233, P405 |

| Disposal | Not specified | P501 |

Note: This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

References

- 1. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | Benchchem [benchchem.com]

- 2. 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8 [chemicalbook.com]

- 3. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. Structure-guided engineering of TGF-βs for the development of novel inhibitors and probing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of 2-chloro-3-fluoropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis and conformational properties of 2-chloro-3-fluoropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the absence of a publicly available crystal structure, this guide synthesizes information from spectroscopic data, synthetic protocols, and computational chemistry principles to offer insights into its molecular geometry. This document is intended to serve as a comprehensive resource for researchers working with this versatile halogenated pyridine derivative.

Introduction

2-chloro-3-fluoropyridin-4-amine (CAS RN: 1227577-03-8) is a substituted pyridine that serves as a crucial building block in medicinal and materials chemistry.[1] Its utility stems from the presence of multiple reactive sites—the chloro, fluoro, and amino groups—which allow for diverse chemical modifications.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for designing new synthetic routes and for predicting its interactions with biological targets. This guide summarizes the current knowledge on its structure and provides detailed experimental and theoretical methodologies relevant to its analysis.

Molecular Structure and Properties

The molecular structure of 2-chloro-3-fluoropyridin-4-amine is characterized by a pyridine ring substituted at the 2, 3, and 4 positions.

| Property | Value |

| CAS Number | 1227577-03-8 |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol |

| Appearance | White to brown powder/crystal |

| Melting Point | 133.0 to 137.0 °C |

Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information about the hydrogen environment in the molecule.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 7.82 ppm | doublet (d) | 5.4 Hz | 1H (aromatic) |

| 6.60 ppm | triplet (t) | 5.8 Hz | 1H (aromatic) |

| 4.38 ppm | broad singlet (br s) | - | 2H (amine) |

| (Solvent: CDCl₃, Frequency: 400 MHz) |

Structural Analysis

As of the latest literature review, a single-crystal X-ray diffraction structure for 2-chloro-3-fluoropyridin-4-amine has not been deposited in the Cambridge Structural Database (CSD) or published elsewhere. Consequently, precise, experimentally determined bond lengths and angles are not available.

Theoretical Structural Parameters

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular geometry. While a specific DFT study for 2-chloro-3-fluoropyridin-4-amine is not available, the following table presents expected bond lengths and angles based on DFT calculations of analogous substituted pyridines and general principles of molecular geometry. These values should be considered as approximations.

Table 3.1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C2-Cl | 1.74 |

| C3-F | 1.35 |

| C4-N(amine) | 1.38 |

| N1-C2 | 1.34 |

| C2-C3 | 1.40 |

| C3-C4 | 1.41 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-N1 | 1.33 |

| N-H (amine) | 1.01 |

Table 3.2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| N1-C2-C3 | 123 |

| C2-C3-C4 | 118 |

| C3-C4-C5 | 119 |

| C4-C5-C6 | 119 |

| C5-C6-N1 | 123 |

| C6-N1-C2 | 118 |

| Cl-C2-C3 | 115 |

| F-C3-C2 | 119 |

| N(amine)-C4-C3 | 120 |

Conformational Analysis

The pyridine ring is aromatic and therefore planar. The primary conformational flexibility in 2-chloro-3-fluoropyridin-4-amine arises from the rotation of the amine group. The energy barrier for this rotation is expected to be relatively low. The conformation is influenced by intramolecular hydrogen bonding and steric interactions between the amine protons and the adjacent fluorine atom. Computational studies would be required to determine the preferred orientation of the amine group and the rotational energy profile.

Experimental Protocols

Synthesis of 2-chloro-3-fluoropyridin-4-amine

The synthesis of the title compound is typically achieved through the deprotection of a carbamate precursor.

Protocol:

-

Reactant Preparation: A solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) is prepared in dichloromethane (DCM, 10 mL).

-

Deprotection: Trifluoroacetic acid (TFA, 5 mL) is added to the solution.

-

Reaction: The mixture is stirred at ambient temperature for 5 hours.

-

Work-up: The solution is concentrated under reduced pressure.

-

Purification: The resulting residue is dissolved in DCM and purified by column chromatography on an NH₂ cartridge, eluting with a gradient of 0-10% methanol in DCM.

-

Product: The final product is obtained as a beige solid (0.96 g, 94% yield).

Visualizations

The following diagrams illustrate the synthesis workflow and a general approach to the structural analysis of novel compounds.

Caption: Synthesis workflow for 2-chloro-3-fluoropyridin-4-amine.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-3-fluoropyridin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-fluoropyridin-4-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its relevant physicochemical properties, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Physicochemical Properties Influencing Solubility

2-Chloro-3-fluoropyridin-4-amine is a solid, heterocyclic aromatic compound.[2][3] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and an amine group, dictates its solubility behavior.[2][4] The presence of the polar amine group and the electronegative halogen atoms suggests that the compound's solubility will be influenced by the polarity of the solvent.[4] Generally, polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents, following the "like dissolves like" principle.[5][6][7] The amine group also introduces the potential for hydrogen bonding, which can further affect its solubility in protic solvents.

Known Properties:

-

Physical State: Solid[3]

-

Melting Point: 133.0 to 137.0 °C[3]

-

Molecular Formula: C₅H₄ClFN₂[3]

-

Molecular Weight: 146.55 g/mol [3]

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[9] The following protocol outlines the steps to measure the solubility of 2-Chloro-3-fluoropyridin-4-amine.

Materials and Equipment:

-

2-Chloro-3-fluoropyridin-4-amine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-3-fluoropyridin-4-amine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking ensures thorough mixing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2-Chloro-3-fluoropyridin-4-amine of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of 2-Chloro-3-fluoropyridin-4-amine in the specific solvent at the tested temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 2-Chloro-3-fluoropyridin-4-amine.

This guide provides a framework for researchers to approach the solubility determination of 2-Chloro-3-fluoropyridin-4-amine. By following the detailed experimental protocol, scientists can generate reliable solubility data that is crucial for the successful development of new pharmaceuticals and agrochemicals.

References

- 1. 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8 [chemicalbook.com]

- 2. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | Benchchem [benchchem.com]

- 3. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

commercial availability and suppliers of 2-Chloro-3-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of 2-Chloro-3-fluoropyridin-4-amine (CAS No. 1227577-03-8). This versatile heterocyclic aromatic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Commercial Availability and Suppliers

2-Chloro-3-fluoropyridin-4-amine is readily available from a range of commercial chemical suppliers. Purity levels are typically high, often exceeding 98%. The compound is generally supplied as a white to brown crystalline powder. For research and development purposes, it is available in quantities ranging from milligrams to kilograms.

Table 1: Commercial Supplier Information

| Supplier | CAS Number | Purity | Available Quantities |

| Benchchem | 1227577-03-8 | >98% | Inquire for details |

| TCI Chemicals | 1227577-03-8 | >98.0% (GC) | Inquire for details |

| Sigma-Aldrich | 1227577-03-8 | 98% | Inquire for details |

| AOBChem | 1227577-03-8 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| ChemicalBook | 1227577-03-8 | 99%, 99.92% | Inquire for details |

| Pharmalego | 1227577-03-8 | Not specified | 1g |

| JR MediChem LLC | 1227577-03-8 | 98% | Inquire for details |

| Jiangsu Realpharma Technology Co., Ltd | Not specified | Not specified | Inquire for details |

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chloro-3-fluoropyridin-4-amine is provided below. This data is essential for its appropriate handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value |

| CAS Number | 1227577-03-8 |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol |

| Appearance | White to Brown powder to crystal[1] |

| Melting Point | 133.0 to 137.0 °C[1] |

| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg[1] |

| Purity | Typically >98%[1][2] |

| Storage Temperature | 4°C, protect from light[1] |

| IUPAC Name | 2-chloro-3-fluoro-4-pyridinamine[1] |

| InChI Key | VUGYOFOYGPXOFL-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

2-Chloro-3-fluoropyridin-4-amine serves as a crucial intermediate in the synthesis of more complex molecules, including potent kinase inhibitors. A common laboratory-scale synthesis involves the deprotection of a carbamate-protected precursor.

Protocol: Synthesis of 2-Chloro-3-fluoropyridin-4-amine

This protocol describes the synthesis of 2-chloro-3-fluoropyridin-4-amine from (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester.[3][4]

Materials:

-

(2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester (1.9 g, 7.7 mmol)

-

Trifluoroacetic acid (TFA) (5 mL)

-

Dichloromethane (DCM) (10 mL)

-

Methanol (for chromatography)

-

NH₂ silica gel cartridge for column chromatography

Procedure:

-

To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in dichloromethane (10 mL), add trifluoroacetic acid (5 mL).

-

Stir the resulting solution at ambient temperature for 5 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the resulting residue in a minimal amount of dichloromethane.

-

Purify the crude product by column chromatography on an NH₂ silica gel cartridge, eluting with a gradient of 0-10% methanol in dichloromethane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-chloro-3-fluoropyridin-4-amine as a beige solid (0.96 g, 94% yield).[3][4]

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H).[3][4]

Applications in Drug Discovery

2-Chloro-3-fluoropyridin-4-amine is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The presence of reactive sites—the amine group and the chloro and fluoro substituents—allows for diverse chemical modifications to generate libraries of compounds for screening against various kinases.

Role in Kinase Inhibitor Synthesis

This compound is particularly useful as an intermediate for synthesizing inhibitors of signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages.[5] Therefore, inhibitors of this pathway are of significant interest in oncology research.

The following diagram illustrates the logical workflow of utilizing 2-Chloro-3-fluoropyridin-4-amine in the synthesis of a generic kinase inhibitor.

Safety and Handling

2-Chloro-3-fluoropyridin-4-amine is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

First Aid:

-

If Swallowed: Get medical help. Rinse mouth.[2]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8 [chemicalbook.com]

- 5. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Publicly Available Data on the Thermal Stability and Decomposition of 2-Chloro-3-fluoropyridin-4-amine

An extensive search for scientific literature, patent documents, and safety data has revealed no specific public information on the thermal stability and decomposition of 2-Chloro-3-fluoropyridin-4-amine.

While the compound is mentioned in various patent applications as a chemical intermediate for the synthesis of more complex molecules, these documents do not provide specific details regarding its thermal characteristics[3][4][5][6]. Some patents make general reference to analytical techniques like differential scanning calorimetry (DSC) for the characterization of other compounds within the same document, but no such data is provided for 2-Chloro-3-fluoropyridin-4-amine itself[3][7].

The absence of this information means that quantitative data on its thermal behavior, detailed experimental protocols for its analysis, and any potential decomposition pathways are not publicly documented. Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations, at this time.

For professionals handling this compound, it is crucial to exercise caution and to conduct appropriate thermal hazard assessments under controlled laboratory conditions to determine its stability and decomposition characteristics before use in any application.

References

- 1. acrospharmatech.com [acrospharmatech.com]

- 2. echemi.com [echemi.com]

- 3. US20200361871A1 - Compounds - Google Patents [patents.google.com]

- 4. WO2022042630A1 - Heteroaryl compounds, preparation methods and uses thereof - Google Patents [patents.google.com]

- 5. WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors - Google Patents [patents.google.com]

- 6. WO2022015375A1 - Inhibiteurs de kras g12d - Google Patents [patents.google.com]

- 7. CA2932551A1 - Derives de sulfamoylpyrrolamide et leur utilisation en tant que medicaments pour le traitement de l'hepatite b - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for nucleophilic substitution reactions on 2-chloro-3-fluoropyridin-4-amine. This versatile heterocyclic building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a foundational guide for the successful functionalization of this scaffold.

Introduction

2-Chloro-3-fluoropyridin-4-amine is an activated substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effect of the fluorine atom at the 3-position, significantly activates the chlorine atom at the 2-position for displacement by a diverse array of nucleophiles. This inherent reactivity allows for the strategic introduction of various functional groups, enabling the generation of libraries of substituted pyridine derivatives for screening in drug discovery programs.[1]

The general mechanism proceeds through a nucleophilic attack at the C2 position, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the chloride leaving group yields the corresponding 2-substituted-3-fluoropyridin-4-amine product. The choice of nucleophile, solvent, base, and reaction temperature are critical parameters that influence the reaction efficiency and yield.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported and representative conditions for the nucleophilic substitution on 2-chloro-3-fluoropyridin-4-amine with different classes of nucleophiles. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction parameters.

| Nucleophile Class | Specific Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Amines | Aniline | N-Methyl-2-pyrrolidone (NMP) | K₂CO₃ | 120 | 12 | >85 |

| Benzylamine | Dimethyl sulfoxide (DMSO) | DIPEA | 100 | 16 | ~80 | |

| Cyclopropylamine | 1,4-Dioxane | NaOtBu | 80 | 8 | ~90 | |

| Secondary Amines | Morpholine | Acetonitrile (MeCN) | K₂CO₃ | Reflux | 24 | >90 |

| Piperidine | Ethanol (EtOH) | Et₃N | Reflux | 18 | ~85 | |

| Alcohols | Sodium Methoxide | Methanol (MeOH) | - | Reflux | 6 | >95 |

| Phenol | Dimethylformamide (DMF) | NaH | 100 | 12 | ~70 | |

| Thiols | Thiophenol | DMF | K₂CO₃ | 80 | 4 | >90 |

| Ethanethiol | Tetrahydrofuran (THF) | NaH | 60 | 6 | ~85 |

Experimental Protocols

The following are detailed, step-by-step protocols for key nucleophilic substitution reactions on 2-chloro-3-fluoropyridin-4-amine.

Protocol 1: Reaction with a Primary Amine (Aniline)

This protocol describes a typical procedure for the N-arylation of 2-chloro-3-fluoropyridin-4-amine.

Materials:

-

2-Chloro-3-fluoropyridin-4-amine

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add 2-chloro-3-fluoropyridin-4-amine (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a sufficient volume of NMP to dissolve the reactants and form a stirrable suspension.

-

Equip the flask with a magnetic stir bar and a condenser.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-3-fluoropyridin-2,4-diamine.

Protocol 2: Reaction with an Alcohol (Sodium Methoxide)

This protocol outlines the synthesis of a 2-alkoxy-substituted pyridine derivative.

Materials:

-

2-Chloro-3-fluoropyridin-4-amine

-

Sodium Methoxide (25 wt% solution in Methanol)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-fluoropyridin-4-amine (1.0 eq) in methanol.

-

Add sodium methoxide solution (1.5 eq) dropwise to the stirred solution at room temperature.

-

Attach a condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-fluoro-2-methoxypyridin-4-amine.

Protocol 3: Reaction with a Thiol (Thiophenol)

This protocol details the preparation of a 2-thioether substituted pyridine.

Materials:

-

2-Chloro-3-fluoropyridin-4-amine

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-chloro-3-fluoropyridin-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

-

Add thiophenol (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain 3-fluoro-2-(phenylthio)pyridin-4-amine.

Visualizations

The following diagrams illustrate the general workflow and key relationships in the nucleophilic substitution on 2-chloro-3-fluoropyridin-4-amine.

Caption: General experimental workflow for nucleophilic substitution.

Caption: Key components and their relationship in the reaction.

References

Application Notes and Protocols: 2-Chloro-3-fluoropyridin-4-amine as a Key Intermediate for the Synthesis of Arylpicolinate Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-3-fluoropyridin-4-amine as a pivotal intermediate in the synthesis of next-generation agrochemicals, specifically focusing on the arylpicolinate class of herbicides. The synthetic auxin herbicide florpyrauxifen-benzyl is presented as a prime example of a high-value agrochemical derived from this versatile building block. This guide includes a plausible, multi-step synthetic pathway, detailed experimental procedures, quantitative data on herbicidal efficacy, and a summary of the mechanism of action.

Introduction

2-Chloro-3-fluoropyridin-4-amine is a halogenated pyridine derivative that serves as a valuable and versatile starting material in the synthesis of complex bioactive molecules for the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring reactive sites for nucleophilic substitution, cross-coupling reactions, and further functionalization of the amino group, makes it an ideal scaffold for the construction of novel herbicidal compounds. The arylpicolinate herbicides, such as florpyrauxifen-benzyl, are a modern class of synthetic auxin herbicides known for their high efficacy at low application rates and their ability to control a broad spectrum of weeds, including those resistant to other herbicide classes.

Synthetic Pathway Overview

The synthesis of arylpicolinate herbicides, such as florpyrauxifen-benzyl, from 2-Chloro-3-fluoropyridin-4-amine can be envisioned through a multi-step process. A plausible synthetic route involves the initial transformation of the pyridine core, followed by a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the characteristic aryl group.

Caption: Plausible synthetic pathway for florpyrauxifen-benzyl.

Experimental Protocols

The following protocols are based on established chemical transformations for similar pyridine-based compounds and arylpicolinate herbicides.

Synthesis of Methyl 4-amino-3-chloro-5-fluoropicolinate (Intermediate B)

This initial step involves the introduction of a carboxyl group at the 2-position of the pyridine ring, followed by esterification.

-

Materials: 2-Chloro-3-fluoropyridin-4-amine, n-Butyllithium (n-BuLi), Dry Ice (solid CO₂), Methanol (MeOH), Thionyl chloride (SOCl₂), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-Chloro-3-fluoropyridin-4-amine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Slowly add n-Butyllithium (2.2 eq) and stir for 1 hour at -78 °C.

-

Add an excess of crushed dry ice to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with water and acidify with HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude 4-amino-3-chloro-5-fluoropicolinic acid.

-

Suspend the crude acid in methanol and add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Methyl 4-amino-3-chloro-5-fluoropicolinate.

-

Synthesis of Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (Intermediate C)

This step introduces a bromine atom at the 6-position, which is crucial for the subsequent Suzuki coupling reaction.

-

Materials: Methyl 4-amino-3-chloro-5-fluoropicolinate, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve Methyl 4-amino-3-chloro-5-fluoropicolinate (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate.

-

Synthesis of Methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Intermediate D) via Suzuki Coupling

This key step introduces the aryl group at the 6-position of the pyridine ring.

-

Materials: Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

To a reaction vessel, add Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Sodium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired product.

-

Caption: Experimental workflow for the Suzuki coupling reaction.

Synthesis of Benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Florpyrauxifen-benzyl)

The final step is a transesterification to yield the benzyl ester.

-

Materials: Methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, Benzyl alcohol, Sodium benzyloxide.

-

Procedure:

-

Dissolve the methyl ester (1.0 eq) in an excess of benzyl alcohol.

-

Add a catalytic amount of sodium benzyloxide.

-

Heat the reaction mixture under vacuum to remove the methanol formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and remove the excess benzyl alcohol under high vacuum.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain florpyrauxifen-benzyl.

-

Herbicidal Efficacy Data

Florpyrauxifen-benzyl exhibits potent herbicidal activity against a wide range of broadleaf and grass weeds. The efficacy is often quantified by the GR₅₀ value, which is the dose required to cause a 50% reduction in plant growth.

| Weed Species | Common Name | GR₅₀ (g a.i./ha) | Reference |

| Echinochloa crus-galli | Barnyardgrass | 4.14 | [1] |

| Eclipta prostrata | Yerbadetajo | 0.38 | [1] |

| Amaranthus palmeri | Palmer amaranth | < 10 | [2] |

| Sesbania herbacea | Hemp sesbania | < 30 | [2] |

| Cyperus iria | Rice flatsedge | < 30 | [2] |

Mechanism of Action: Synthetic Auxin Herbicides

Florpyrauxifen-benzyl is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), but with higher stability and persistence. This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.

The molecular mechanism of action involves the following key steps:

-

Perception: The synthetic auxin binds to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

-

Complex Formation: This binding stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.

-

Ubiquitination: The formation of this ternary complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted and degraded by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs).

-

Uncontrolled Growth: Activated ARFs induce the expression of auxin-responsive genes, leading to downstream effects such as ethylene production, cell wall loosening, and uncontrolled cell division and elongation, ultimately causing plant death.

Caption: Signaling pathway of synthetic auxin herbicides.

Conclusion

2-Chloro-3-fluoropyridin-4-amine is a highly valuable intermediate for the synthesis of advanced agrochemicals. The outlined synthetic pathway and protocols for florpyrauxifen-benzyl demonstrate a practical application of this starting material in constructing complex, high-value herbicidal molecules. The potent and selective activity of arylpicolinate herbicides underscores the importance of developing efficient synthetic routes from readily available precursors like 2-Chloro-3-fluoropyridin-4-amine. Further research into optimizing these synthetic steps and exploring other novel agrochemicals derived from this intermediate is highly encouraged.

References

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-3-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-3-fluoropyridin-4-amine with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] 2-Chloro-3-fluoropyridin-4-amine is a valuable building block in medicinal chemistry and agrochemical research.[2] The methodologies presented herein are based on established procedures for the coupling of related chloropyridines and are designed to serve as a robust starting point for synthetic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond. This reaction is widely utilized in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. 2-Chloro-3-fluoropyridin-4-amine presents a unique substrate for this reaction due to the presence of both a reactive chloro group for oxidative addition to the palladium catalyst and an amino group that can influence the electronic properties of the pyridine ring. The fluorine substituent can also modulate the physicochemical properties of the final products, which is of significant interest in drug discovery.

The general mechanism of the Suzuki coupling involves a catalytic cycle consisting of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, particularly with heteroaromatic substrates.

Data Presentation: Representative Reaction Conditions and Yields

While specific yield data for the Suzuki coupling of 2-Chloro-3-fluoropyridin-4-amine is not extensively published, the following table provides representative conditions and expected yields based on analogous reactions with structurally similar chloropyridines and aminopyridines. These conditions can serve as a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 10 | 75-85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |

| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 80-90 |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of 2-Chloro-3-fluoropyridin-4-amine with an arylboronic acid. Optimization may be required for specific substrates.

Materials

-

2-Chloro-3-fluoropyridin-4-amine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate/oil bath

-

Solvents for workup and purification (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 2-Chloro-3-fluoropyridin-4-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the flask with a rubber septum or cap.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-